2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline
Description
2-Nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline is a nitroaniline derivative characterized by a hexyl linker bridging two aromatic nitro groups. Its structure comprises a central hexyl chain substituted at one terminus with a 2-nitrophenylamino group and at the other with a 2-nitroaniline moiety. The compound’s extended alkyl chain and dual nitro groups may confer unique physicochemical properties, such as altered solubility, steric bulk, and electronic effects, making it relevant for applications in surfactants, organic synthesis, or bioactive molecule design.
Properties
IUPAC Name |
N,N'-bis(2-nitrophenyl)hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-21(24)17-11-5-3-9-15(17)19-13-7-1-2-8-14-20-16-10-4-6-12-18(16)22(25)26/h3-6,9-12,19-20H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUNBTSAIDJSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline involves multiple steps, typically starting with the reaction of 1,6-hexanediamine with 2-nitroaniline under specific conditions. The reaction is carried out in the presence of a solvent such as ethanol and a catalyst like triethylamine . The process involves heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Chain Length and Functional Groups
- 2-Nitro-N-(2-hydroxyethyl)aniline (HC Yellow No. 2): Features a shorter hydroxyethyl chain instead of a hexyl linker. The hydroxyl group enhances hydrophilicity, making it suitable as a nonionic surfactant in cosmetics . In contrast, the hexyl chain in the target compound likely increases lipophilicity, favoring membrane penetration or organic-phase solubility.
Electronic Effects
- N-Methyl-2-nitroaniline : The methyl group at the amine position reduces electron-withdrawing effects compared to the hexyl-linked nitro groups in the target compound. This difference may influence reactivity in nucleophilic substitution or catalytic applications .
- Dinitroaniline Derivatives (e.g., 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline) : The additional nitro group in dinitroanilines enhances electron-withdrawing effects, improving binding to biological targets like tubulin. The target compound’s single nitro groups may reduce such affinity but could offer selectivity in other applications .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Feasibility : highlights methods for alkylation and reduction of nitro groups, suggesting that the target compound’s synthesis could employ similar strategies, such as hydrazine reduction or coupling reactions .
- Toxicological Considerations: Limited toxicological data for nitroanilines (e.g., ) underscore the need for caution in handling the target compound, particularly regarding inhalation or dermal exposure .
- Structure-Activity Relationships : The hexyl chain’s length may balance solubility and bioactivity, as seen in ’s vilanterol derivatives, where alkyl spacers optimize drug delivery .
Biological Activity
2-Nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline, a compound with the molecular formula , has garnered interest in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 358.39 g/mol
- CAS Number : 26109-60-4
- Structure : The compound features two nitro groups and an aniline moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, certain nitroaniline derivatives have been tested against multidrug-resistant bacteria, demonstrating superior efficacy compared to traditional antibiotics like ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the low microgram per milliliter range, indicating potent antimicrobial effects .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus epidermidis | 7.81 |
| This compound | Escherichia coli | 15.62 |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that nitro groups can be reduced to form reactive intermediates that lead to cellular apoptosis and cell cycle arrest in cancer cells. Studies involving molecular docking have shown favorable binding interactions with key proteins associated with cancer cell proliferation .
The biological activity of this compound primarily involves:
- Reduction of Nitro Groups : This process generates reactive species that can interact with DNA and proteins, leading to cellular damage and apoptosis.
- Electrophilic Substitution Reactions : The aniline moiety can undergo electrophilic substitution, enhancing the compound's reactivity and potential for biological interactions .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against Acinetobacter baumannii, a notorious pathogen in hospital settings. The compound showed an MIC comparable to established antibiotics, suggesting its potential as a therapeutic agent .
- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a notable decrease in cell viability, particularly in lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed. First, alkylation of 2-nitroaniline with a hexyl diamine intermediate (e.g., 1,6-diaminohexane) under basic conditions forms the core structure. Subsequent nitration or coupling with 2-nitrophenyl groups requires controlled stoichiometry and temperature (60–80°C) to avoid over-nitration. For example, analogous syntheses of nitroaniline derivatives use LiBH₄ or NaBH₄ for selective reductions .
- Key Considerations : Optimize reaction time and catalyst (e.g., 18-crown-6 ether) to minimize byproducts like dealkylated intermediates . Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to polar nitro groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm the hexyl linker’s connectivity and nitro group positions. Aromatic protons appear as doublets (δ 7.0–8.5 ppm), while the hexyl chain shows broad peaks at δ 1.2–3.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]⁺ = 386.15; experimental deviation < 2 ppm) .
- IR : Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹ .
Q. How can solubility challenges in polar solvents be addressed for biological assays?
- Methodology : Use co-solvents like DMSO (≤5% v/v) or prepare water-soluble derivatives (e.g., sulfonate salts). For analogs like HC Yellow No. 2, ethanol or PEG-400 enhances solubility without altering reactivity .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with biological targets like tubulin?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with α/β-tubulin (PDB: 4IWZ). Nitro groups may form hydrogen bonds with Thr179 or Lys60 residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps, identifying nucleophilic/electrophilic regions for binding .
- Data Contradictions : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility—validate with SPR or ITC .
Q. How does the hexyl linker length impact biological activity compared to shorter/longer chains?
- Methodology : Synthesize analogs with C4, C6, and C8 linkers. Test cytotoxicity (MTT assay) and tubulin polymerization inhibition (fluorescence-based assay). For dinitroaniline derivatives, C6 chains maximize microtubule destabilization due to optimal hydrophobic interactions .
- Data Analysis : Plot chain length vs. IC₅₀ to identify parabolic trends. Statistical tools like ANOVA (p < 0.05) confirm significance .
Q. What mechanisms explain conflicting reports on nitro group reduction stability?
- Methodology : Compare reduction pathways (e.g., catalytic hydrogenation vs. Na₂S₂O₄). For N-alkylnitroanilines, steric hindrance from the hexyl chain slows reduction kinetics. Monitor reaction progress via TLC and UV-Vis (λ = 450 nm for nitro → amine transition) .
- Troubleshooting : If reduction stalls, increase catalyst loading (Pd/C, 10% w/w) or temperature (50°C) .
Q. How can regioselectivity issues during functionalization of the aniline rings be mitigated?
- Methodology : Use directing groups (e.g., Boc-protected amines) or Lewis acids (FeCl₃) to control nitration positions. For example, nitration of N-alkyl-2-nitroaniline derivatives favors para-substitution due to steric effects .
- Validation : Compare HPLC retention times of isomers and assign structures via NOESY correlations .
Tables
Table 1 : Key Spectral Data for this compound
| Technique | Observed Signal | Reference Compound Data |
|---|---|---|
| ¹H NMR | δ 8.2 (d, 2H, Ar-H), δ 3.4 (t, 2H, N-CH₂) | δ 8.1–8.3 (nitroaromatics) |
| HRMS | [M+H]⁺ = 386.1498 (Δ = 1.2 ppm) | C₁₈H₂₁N₃O₄ |
Table 2 : Biological Activity of Structural Analogs
| Compound | IC₅₀ (μM, Tubulin) | Solubility (μg/mL) | Reference |
|---|---|---|---|
| 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline | 0.45 | 12 (PBS) | |
| HC Yellow No. 2 | N/A | 250 (Ethanol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
